3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Overview
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted attention in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 171-173 degrees Celsius .
Preparation Methods
The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid with potassium permanganate . Other methods include reductive cyclization and esterification reactions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using halogens or nitro groups as substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Comparison with Similar Compounds
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar in structure but lacks the dimethyl groups, which may affect its biological activity.
Benzofuran-2-carboxylic acid: Another related compound with different substitution patterns, leading to varied chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMLJICQHDHIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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